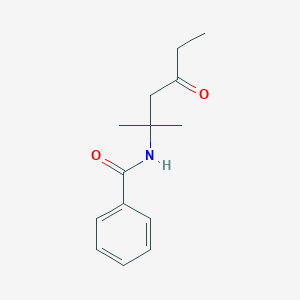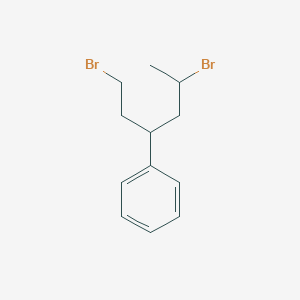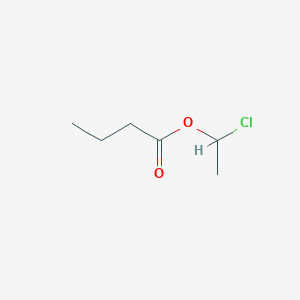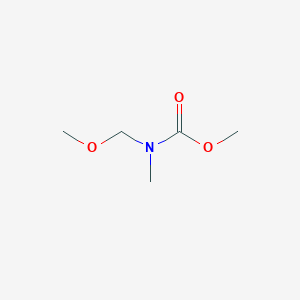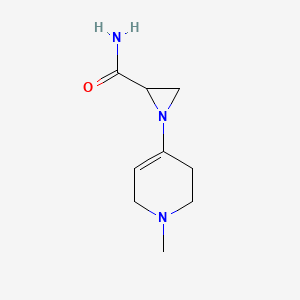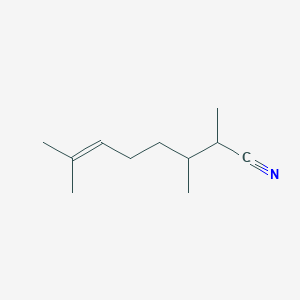
2,3,7-Trimethyloct-6-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,7-Trimethyloct-6-enenitrile is an organic compound characterized by its unique structure, which includes a nitrile group (-CN) attached to an octene backbone with three methyl groups at positions 2, 3, and 7
準備方法
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain the desired nitrile.
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: 2,3,7-Trimethyloct-6-enenitrile can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in substitution reactions, where the -CN group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing nitriles to amines.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Depending on the nucleophile, products can include amides, esters, or other functionalized compounds.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Could be explored for its pharmacological properties, including potential use as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,3,7-Trimethyloct-6-enenitrile exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine, which can then participate in further biochemical or chemical processes. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
2,3,7-Trimethyloctane: Similar in structure but lacks the nitrile group, making it less reactive in certain chemical reactions.
2,3,7-Trimethyloct-6-yne: Contains a triple bond instead of a double bond, leading to different reactivity and applications.
2,3,7-Trimethyloct-6-enol: Contains a hydroxyl group instead of a nitrile group, resulting in different chemical properties and uses.
Uniqueness
2,3,7-Trimethyloct-6-enenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications compared to its analogs. The nitrile group allows for a variety of chemical transformations, making this compound valuable in synthetic chemistry and industrial applications.
特性
CAS番号 |
78401-16-8 |
|---|---|
分子式 |
C11H19N |
分子量 |
165.27 g/mol |
IUPAC名 |
2,3,7-trimethyloct-6-enenitrile |
InChI |
InChI=1S/C11H19N/c1-9(2)6-5-7-10(3)11(4)8-12/h6,10-11H,5,7H2,1-4H3 |
InChIキー |
WJXBAZPYUNXRLF-UHFFFAOYSA-N |
正規SMILES |
CC(CCC=C(C)C)C(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
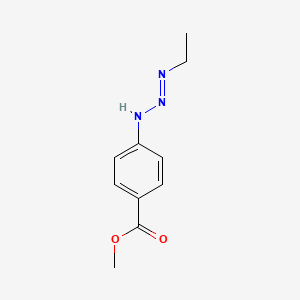
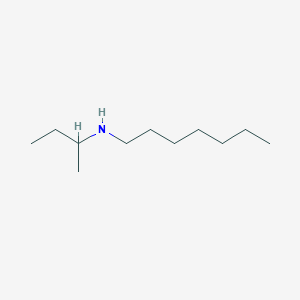
![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)

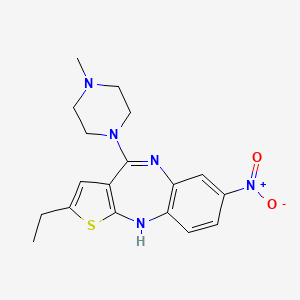
![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
